molecular formula C22H20N2O5S B2589105 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide CAS No. 922062-12-2

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2589105
CAS No.: 922062-12-2
M. Wt: 424.47
InChI Key: ORGLBJQZEQXOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-24-19-6-4-5-7-21(19)29-20-13-8-15(14-18(20)22(24)25)23-30(26,27)17-11-9-16(28-2)10-12-17/h4-14,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGLBJQZEQXOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an ethyl group, an oxo group, and a sulfonamide moiety, suggests diverse interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S. The structure includes a dibenzoxazepine core, which is known for its various biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight382.46 g/mol
LogP (octanol-water partition)4.9126
Polar Surface Area45.653 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

This compound primarily acts as a selective inhibitor of the Dopamine D2 receptor . This receptor plays a crucial role in dopaminergic pathways associated with various neurological functions such as motor control and reward mechanisms. The inhibition of this receptor can have significant implications for treating several central nervous system disorders including:

  • Schizophrenia
  • Bipolar disorder
  • Tourette syndrome

The compound's interaction with the D2 receptor may lead to alterations in neurotransmitter release and modulation of neural circuits.

Biological Activities

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities:

  • Histone Deacetylase Inhibition : These compounds have been shown to inhibit histone deacetylases (HDACs), which are involved in gene regulation and cancer progression. This suggests potential applications in cancer therapy.
  • Antigiardial Activity : Related compounds have demonstrated significant activity against Giardia duodenalis, indicating potential for treating parasitic infections.
  • Antioxidant Properties : Some studies suggest that derivatives of this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the dibenzo[b,f][1,4]oxazepine family:

Study 1: Inhibition of Histone Deacetylases

A study published in Nature demonstrated that certain dibenzo[b,f][1,4]oxazepines could effectively inhibit HDACs, leading to increased acetylation of histones and altered gene expression profiles in cancer cell lines . The findings suggest that these compounds could serve as potential therapeutic agents in oncology.

Study 2: Antigiardial Activity

Research conducted on the antigiardial efficacy of related compounds showed promising results against Giardia duodenalis. The study highlighted the mechanism by which these compounds disrupt the metabolic processes of the parasite .

Study 3: Dopamine D2 Receptor Antagonism

In a pharmacological assessment, this compound was evaluated for its antagonistic effects on the D2 receptor. Results indicated significant inhibition at micromolar concentrations, supporting its use in treating dopamine-related disorders .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C22H24N2O4SC_{22}H_{24}N_2O_4S, with a molecular weight of approximately 396.5 g/mol. It features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties. The presence of the sulfonamide group enhances its solubility and interaction with biological systems.

Chemistry

In the field of chemistry, N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide serves as a valuable intermediate in the synthesis of more complex molecules. It can be utilized to:

  • Study Reaction Mechanisms : The compound can help elucidate reaction pathways and mechanisms due to its unique reactivity.
  • Synthesize Derivatives : It can be modified to produce various derivatives with potentially novel properties.

Biology

The compound has shown promise in biological applications:

  • Enzyme Inhibition Studies : It is used in assays to investigate its effects on enzyme activity, particularly in metabolic pathways.
  • Receptor Binding Studies : The compound interacts with various receptors, making it useful for studying receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential therapeutic applications:

  • Central Nervous System Disorders : Its ability to modulate dopamine receptors suggests potential use in treating disorders such as schizophrenia and Parkinson's disease.
  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit mitochondrial respiration in cancer cells, leading to increased reactive oxygen species (ROS) and apoptosis .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant anticancer properties by targeting mitochondrial functions. The mechanism involves inhibition of oxidative phosphorylation (OXPHOS), which disrupts ATP production in cancer cells .

Case Study 2: Dopamine Receptor Modulation

Research highlighted the modulation of dopamine D2 receptors by compounds related to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin). This activity indicates potential applications in neuropsychiatric therapies .

Industrial Applications

The compound also finds utility in industrial applications:

  • Material Development : It can serve as a precursor for synthesizing new materials with specific properties.
  • Pharmaceutical Manufacturing : Its role as an intermediate in drug synthesis makes it valuable for pharmaceutical companies focusing on developing new therapeutic agents.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group and methoxy substituent are susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeConditionsReagents/AgentsOutcomeSource Analog
Sulfonamide Hydrolysis Strong acidic (HCl, H₂SO₄)Concentrated HCl (6M), refluxCleavage to sulfonic acid and amine intermediates,
Methoxy Demethylation HBr (48%), refluxHBr in acetic acid, 120°C, 6hConversion of -OCH₃ to -OH, yielding phenolic derivatives,
  • Mechanistic Insight : Sulfonamide hydrolysis proceeds via protonation of the nitrogen, followed by nucleophilic attack of water. Methoxy demethylation involves SN2 displacement by bromide.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in electrophilic substitutions, particularly at activated positions.

Target SiteReagentConditionsMajor Product(s)YieldSource Analog
Para to Methoxy HNO₃/H₂SO₄0°C, 2hNitro-substituted derivative65-70%
Oxazepine Ring Br₂ (1 eq)DCM, RT, 1hBrominated at C-3 or C-7 positions55%
  • Regioselectivity : The methoxy group directs nitration to the para position, while the oxazepine ring’s electron density dictates bromination sites.

Nucleophilic Substitution

The sulfonamide’s sulfonyl group and the oxazepine’s nitrogen enable nucleophilic attacks.

Reaction TypeNucleophileConditionsOutcomeSource Analog
Sulfonamide Alkylation Methyl iodideK₂CO₃, DMF, 60°C, 12hN-alkylation at sulfonamide nitrogen
Oxazepine Ring Opening Grignard reagentsTHF, −78°C to RT, 4hRing opening with Mg insertion at ketone position
  • Key Observation : Alkylation preserves the sulfonamide’s bioactivity, while ring-opening reactions modify the core scaffold for derivative synthesis.

Redox Reactions

The ketone group in the oxazepine core undergoes reduction, while the sulfonamide resists oxidation.

Reaction TypeReagentConditionsOutcomeSource Analog
Ketone Reduction NaBH₄MeOH, 0°C to RT, 3hConversion of ketone to secondary alcohol
Oxidative Stability H₂O₂ (30%)RT, 24hNo degradation (sulfonamide remains intact)
  • Functional Impact : Reduction of the ketone alters hydrogen-bonding capacity, potentially affecting receptor binding .

Biological Interactions

The compound interacts with biological targets via its sulfonamide and oxazepine moieties.

TargetAssay TypeIC₅₀/EC₅₀MechanismSource Analog
Dopamine D2 Receptor Radioligand binding12 nM (Ki)Competitive inhibition via sulfonamide interaction
Histone Deacetylase Fluorescence assay85 nM (IC₅₀)Chelation of Zn²⁺ in active site
  • Therapeutic Relevance : High affinity for dopamine receptors suggests antipsychotic potential, while HDAC inhibition indicates anticancer applications.

Synthetic Modifications

Key steps in derivatization for structure-activity relationship (SAR) studies:

ModificationPurposeReagents UsedYield Optimization Strategy
Sulfonamide Replacement Bioisosteric substitutionTosyl chloride, aminesMicrowave-assisted synthesis (150°C, 10 min)
Methoxy to Hydroxy Enhance solubilityBBr₃, DCM, −20°CLow-temperature quenching to prevent side reactions

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability, critical for oral bioavailability.

ConditionHalf-Life (t₁/₂)Degradation PathwayMetabolites Identified
Simulated Gastric Fluid (pH 1.2) 4.2hSulfonamide hydrolysis4-methoxybenzenesulfonic acid
Simulated Intestinal Fluid (pH 6.8) >24hNo significant degradationN/A

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide, and what intermediates are critical?

Answer:
The compound can be synthesized via functionalization of its dibenzooxazepine core. A key intermediate is 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) , which undergoes reaction with diethyl pyrocarbonate to form the ethyl carbamate derivative (BT2). Subsequent sulfonylation with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine) introduces the sulfonamide moiety. Critical steps include:

  • Intermediate purity control : Use HPLC or TLC to monitor BT3 synthesis, as residual amines can lead to side reactions .
  • Protection-deprotection strategies : Ensure the oxazepinone ring remains stable during sulfonylation by optimizing reaction temperature (e.g., 0–5°C) .

Basic: Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 496.1668 for C₂₆H₂₈N₂O₆S) .
  • ¹H/¹³C NMR : Identify characteristic signals such as the ethyl group (δ ~1.2 ppm, triplet for CH₃; δ ~4.0 ppm, quartet for CH₂), sulfonamide protons (δ ~7.5–8.0 ppm), and methoxy group (δ ~3.8 ppm) .
  • X-ray crystallography : Resolve conformational ambiguities in the dibenzooxazepine core (e.g., planarity of the oxazepinone ring) .

Advanced: How can researchers design experiments to elucidate the compound’s anti-inflammatory mechanism in monocytic-endothelial adhesion models?

Answer:

  • Dose-response assays : Test efficacy across concentrations (e.g., 1–100 µM) in TNF-α-stimulated human umbilical vein endothelial cells (HUVECs) to establish IC₅₀ values .
  • Flow cytometry : Quantify adhesion molecule (e.g., VCAM-1, ICAM-1) expression on endothelial cells post-treatment.
  • Kinase inhibition profiling : Use phosphoproteomics to identify targets (e.g., NF-κB, MAPK pathways) and validate via Western blot .
  • Negative controls : Include BT3 (inactive intermediate) to confirm sulfonamide-dependent activity .

Advanced: What strategies address discrepancies in bioactivity data across in vitro vs. ex vivo inflammation models?

Answer:

  • Model standardization : Compare results using identical cell lines (e.g., THP-1 monocytes) and primary cells (e.g., peripheral blood mononuclear cells) under matched oxygen levels (5% vs. 21% O₂) .
  • Pharmacokinetic adjustments : Account for protein binding in serum-containing ex vivo assays by measuring free compound concentration via ultrafiltration .
  • Pathway enrichment analysis : Use RNA-seq to identify context-dependent signaling nodes (e.g., STAT3 in hypoxia vs. NF-κB in normoxia) .

Advanced: How can computational modeling predict the compound’s pharmacokinetic (PK) properties, and what experimental validation is required?

Answer:

  • Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability. Use the sulfonamide group’s electron-withdrawing nature to infer clearance rates .
  • ADMET prediction tools : Estimate logP (~3.5) and solubility (~0.1 mg/mL) via Schrödinger’s QikProp.
  • In vitro validation : Conduct hepatic microsomal stability assays and Caco-2 permeability tests to refine PK models .

Advanced: What methodological frameworks guide the integration of this compound’s activity into existing inflammation theories?

Answer:

  • Link to cytokine storm models : Test in IL-6/IL-1β-driven hyperinflammation assays (e.g., LPS-challenged macrophages) to align with cytokine release syndrome theories .
  • Dynamic systems modeling : Use ordinary differential equations (ODEs) to simulate dose-dependent inhibition of NF-κB translocation, validated via live-cell imaging .
  • Cross-disciplinary synergy : Combine biochemical data with clinical inflammation biomarkers (e.g., CRP levels) to strengthen translational relevance .

Advanced: How should researchers optimize synthetic scalability for preclinical studies while maintaining yield?

Answer:

  • Process intensification : Replace batch reactions with flow chemistry for sulfonylation (improves heat transfer and reduces side products) .
  • Green chemistry metrics : Calculate E-factor to minimize waste; switch to recyclable catalysts (e.g., polymer-supported DMAP) for carbamate formation .
  • Quality-by-design (QbD) : Use DoE (Design of Experiments) to optimize parameters (e.g., solvent polarity, stoichiometry) for reproducible yields >85% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.